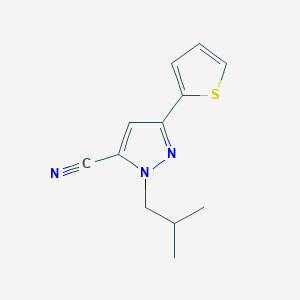
1-isobutyl-3-(thiophen-2-yl)-1H-pyrazole-5-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Isobutyl-3-(thiophen-2-yl)-1H-pyrazole-5-carbonitrile is a unique organic compound characterized by its isobutyl and thiophen-2-yl substituents attached to a pyrazole ring
Méthodes De Préparation
The synthesis of 1-isobutyl-3-(thiophen-2-yl)-1H-pyrazole-5-carbonitrile typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. Industrial production methods may involve optimizing reaction conditions to maximize yield and purity, often using catalysts and specific solvents to facilitate the process .
Analyse Des Réactions Chimiques
1-Isobutyl-3-(thiophen-2-yl)-1H-pyrazole-5-carbonitrile undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride, resulting in the reduction of functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific substituents on the pyrazole ring.
Major products formed from these reactions depend on the specific conditions and reagents used, often leading to derivatives with modified functional groups.
Applications De Recherche Scientifique
1-Isobutyl-3-(thiophen-2-yl)-1H-pyrazole-5-carbonitrile has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical assays and drug discovery.
Medicine: Potential therapeutic applications include its use as a lead compound for developing new pharmaceuticals targeting specific diseases.
Industry: It is used in the development of agrochemicals and other industrial products.
Mécanisme D'action
The mechanism by which 1-isobutyl-3-(thiophen-2-yl)-1H-pyrazole-5-carbonitrile exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating biological pathways and leading to desired outcomes. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action .
Comparaison Avec Des Composés Similaires
1-Isobutyl-3-(thiophen-2-yl)-1H-pyrazole-5-carbonitrile can be compared with similar compounds such as:
- 1-Isobutyl-3-(thiophen-2-yl)-1H-pyrazol-4-amine
- 1-Isobutyl-3-(thiophen-2-yl)-1H-pyrazol-5-ol
- 1-Isobutyl-3-(thiophen-2-yl)-1H-pyrazole-4-carboximidamide
These compounds share structural similarities but differ in their functional groups, leading to variations in their chemical properties and applications.
Propriétés
Formule moléculaire |
C12H13N3S |
|---|---|
Poids moléculaire |
231.32 g/mol |
Nom IUPAC |
2-(2-methylpropyl)-5-thiophen-2-ylpyrazole-3-carbonitrile |
InChI |
InChI=1S/C12H13N3S/c1-9(2)8-15-10(7-13)6-11(14-15)12-4-3-5-16-12/h3-6,9H,8H2,1-2H3 |
Clé InChI |
SCSMHAGXNYOJNZ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CN1C(=CC(=N1)C2=CC=CS2)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



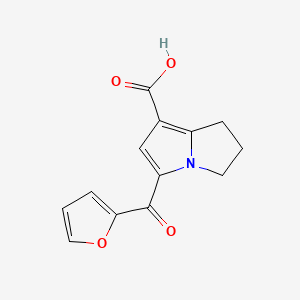
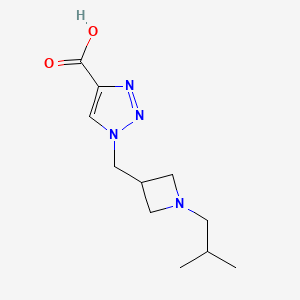

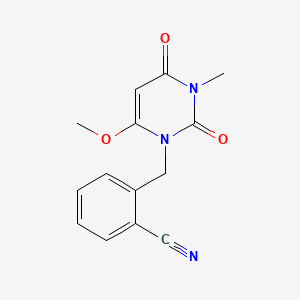
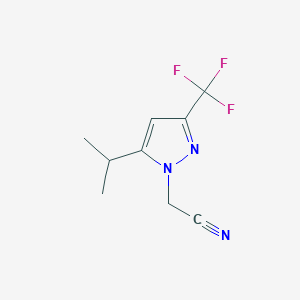

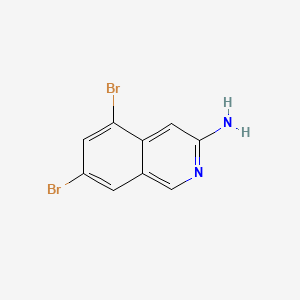

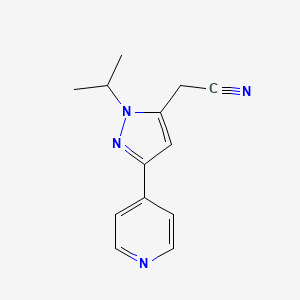
![5-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-4-fluoro-2-methylaniline](/img/structure/B13426969.png)


![2-[[6-Amino-5-(4-bromophenyl)-4-pyrimidinyl]oxy]-ethanol](/img/structure/B13426982.png)
